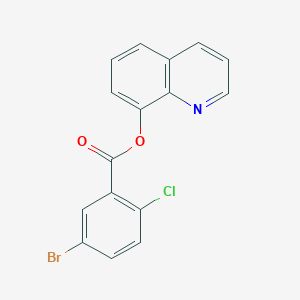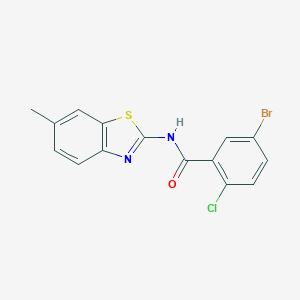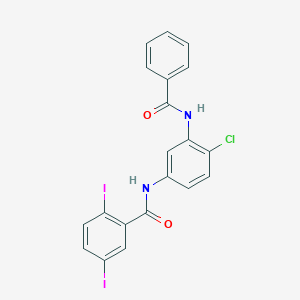![molecular formula C22H22N2O3 B343040 3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B343040.png)
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide is a chemical compound with the molecular formula C18H20N2O3 It is known for its unique structure, which includes a naphthalene ring, a morpholine ring, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide typically involves the reaction of 3-methoxy-2-naphthoic acid with 4-morpholinoaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or recrystallization techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of 3-hydroxy-N-(4-morpholinophenyl)-2-naphthamide.
Reduction: Formation of 3-methoxy-N-(4-aminophenyl)-2-naphthamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-methoxy-N-(4-morpholinophenyl)isoxazole-5-carboxamide
- 3-methoxy-N-(4-morpholinophenyl)benzamide
Uniqueness
3-methoxy-N-[4-(4-morpholinyl)phenyl]-2-naphthamide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C22H22N2O3 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-methoxy-N-(4-morpholin-4-ylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O3/c1-26-21-15-17-5-3-2-4-16(17)14-20(21)22(25)23-18-6-8-19(9-7-18)24-10-12-27-13-11-24/h2-9,14-15H,10-13H2,1H3,(H,23,25) |
InChI-Schlüssel |
ZZPYRWQPKUSUJH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Löslichkeit |
0.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342962.png)
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B342963.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B342964.png)
![5-bromo-2-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B342966.png)
![5-bromo-2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B342968.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B342973.png)
![2-chloro-N-dibenzo[b,d]furan-3-yl-5-nitrobenzamide](/img/structure/B342975.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2,5-diiodobenzamide](/img/structure/B342978.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,5-diiodobenzamide](/img/structure/B342980.png)

